molecular formula C6H4IN3O B11856096 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol

4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11856096
M. Wt: 261.02 g/mol
InChI Key: DNPXAENNKYFVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the 4-position and a hydroxyl group at the 3-position of the pyrazole ring makes this compound unique and of significant interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol typically involves the iodination of a preformed pyrazolopyridine scaffold. One common method includes the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide (NIS) to introduce the iodine atom at the 4-position . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature. The hydroxyl group at the 3-position can be introduced through subsequent hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as described above. The scalability of the reaction and the availability of starting materials are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction reactions can modify the functional groups on the compound .

Scientific Research Applications

4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets, such as kinases. For example, it can inhibit the activity of tropomyosin receptor kinases by binding to their active sites, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Properties

Molecular Formula

C6H4IN3O

Molecular Weight

261.02 g/mol

IUPAC Name

4-iodo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C6H4IN3O/c7-3-1-2-8-5-4(3)6(11)10-9-5/h1-2H,(H2,8,9,10,11)

InChI Key

DNPXAENNKYFVNV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1I)C(=O)NN2

Origin of Product

United States

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